

# A comparative study of zein versus shellac for pharmaceutical tablet coating

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## Zein vs. Shellac: A Comparative Analysis for Pharmaceutical Tablet Coating

For researchers, scientists, and drug development professionals, the choice of a coating agent is a critical decision in tablet formulation. An ideal coating should protect the drug, ensure its stability, and control its release, all while being safe and efficient to apply. This guide provides a detailed, evidence-based comparison of two prominent natural polymers used in pharmaceutical tablet coatings: **zein**, a protein derived from corn, and shellac, a resin secreted by the female lac bug.

This comparative study delves into the critical performance attributes of **zein** and shellac, including their mechanical properties, moisture barrier effectiveness, and drug release characteristics. The information presented is supported by experimental data to facilitate an informed selection process for your specific formulation needs.

#### Performance Data: Zein vs. Shellac

The following tables summarize the key quantitative data from comparative studies on **zein** and shellac films, which are indicative of their performance as tablet coatings.



Property	Zein (Control)	Zein/Shellac (50/50 Mix)	Zein/Shellac (Laminated)
Tensile Strength (MPa)	10.23	12.54	-
Elongation at Break	7.14	11.49	18.99
Water Vapor Permeability (g/m²-h)	40.33	18.41	10.04

Table 1: Mechanical and Barrier Properties of Zein and Zein/Shellac Films. Data sourced from a study by Šuput et al. (2023). The study highlights that the addition of shellac, particularly in a laminated fashion, significantly improves

the moisture barrier

flexibility of zein films.

properties and

[1][2]



Zein:Shellac Ratio	Drug Release in pH 1.2 (after 8h, %)	Drug Release in pH 7.4 (after 8h, %)
100:0 (Pure Zein)	~95%	-
9:1	~80%	~98%
4:1	~60%	~95%
2:1	~40%	~90%
1:1	~25%	~85%
1:2	~10%	~80%

Table 2: Drug Release from
Pellets Coated with ZeinShellac Mixtures. This data,
adapted from a doctoral
dissertation, demonstrates that
increasing the proportion of
shellac in a zein-based coating
significantly retards drug
release in acidic conditions
(simulated gastric fluid), a key
characteristic for enteric
coatings.[3]

### **Experimental Protocols**

To ensure the reproducibility of the findings presented, detailed methodologies for the key experiments are outlined below.

## **Mechanical Properties Testing**

The tensile strength and elongation at break of the coating films are crucial indicators of their ability to withstand the stresses of handling and transportation without cracking or peeling.

 Method: The mechanical properties of the prepared films were determined according to the EN ISO 527-3:1995 standard using a universal testing machine.



- Sample Preparation: Films of **zein**, shellac, and their composites are cast from their respective solutions (e.g., 10% w/v in 85% ethanol) and dried in petri dishes. For laminated films, a layer of shellac solution is applied over a dried **zein** film.
- Procedure: The film samples are cut into dumbbell shapes of a specified dimension. The samples are then clamped into the grips of the testing machine and stretched at a constant speed until they break. The machine records the force applied and the elongation of the sample.
- Data Analysis: Tensile strength is calculated as the maximum force applied divided by the cross-sectional area of the sample. Elongation at break is the percentage increase in the length of the sample at the point of fracture.

#### Water Vapor Transmission Rate (WVTR) Testing

WVTR is a critical parameter for assessing the moisture-protective capability of a tablet coating, which is essential for protecting moisture-sensitive active pharmaceutical ingredients (APIs).

- Method: The water vapor permeability of the films was determined according to the ISO 2528:1995 standard.
- Apparatus: A permeability cup containing a desiccant (e.g., anhydrous calcium chloride) is used. The film sample is sealed over the mouth of the cup.
- Procedure: The prepared cup is placed in a controlled environment with a constant high relative humidity and temperature (e.g., 75% RH and 25°C). The weight of the cup is measured at regular intervals over a specific period.
- Data Analysis: The WVTR is calculated from the rate of weight gain of the cup, the area of the film exposed, and the water vapor pressure gradient across the film. The result is typically expressed in g/m²-h or g/m²-day.

#### In Vitro Drug Release (Dissolution) Testing

Dissolution testing is a fundamental quality control test that measures the rate and extent of drug release from a coated tablet, providing insights into its in vivo performance.

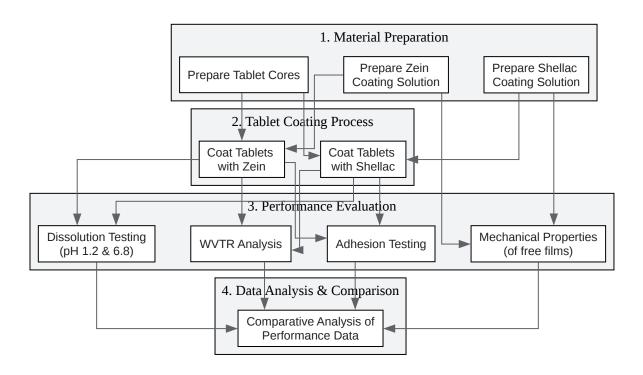


- Method: The dissolution test is performed according to the United States Pharmacopeia
   (USP) General Chapter <711> Dissolution.
- Apparatus: A USP Apparatus 2 (paddle apparatus) is commonly used for tablets.
- Procedure:
  - The dissolution vessel is filled with a specified volume of dissolution medium (e.g., 900 mL of simulated gastric fluid, pH 1.2, or simulated intestinal fluid, pH 6.8). The medium is maintained at a constant temperature (37 ± 0.5 °C).
  - A single coated tablet is placed in each vessel.
  - The paddle is rotated at a specified speed (e.g., 50 rpm).
  - At predetermined time intervals, samples of the dissolution medium are withdrawn and analyzed for drug content using a suitable analytical method, such as UV-Vis spectrophotometry or high-performance liquid chromatography (HPLC).
- Data Analysis: The cumulative percentage of the drug released is plotted against time to generate a dissolution profile.

#### **Visualizing the Process: Experimental Workflow**

The following diagram illustrates the logical workflow for a comparative study of **zein** and shellac tablet coatings.





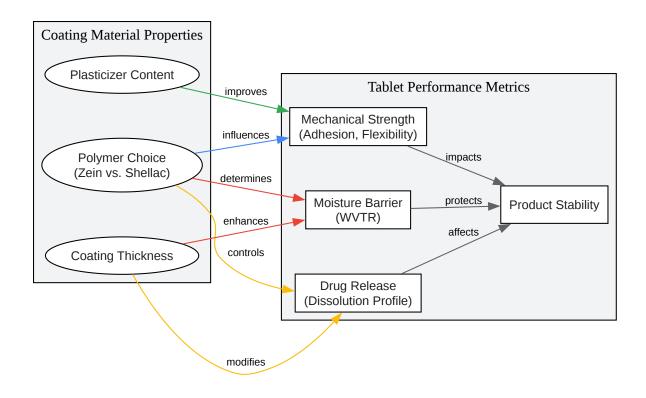
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Caption: Experimental Workflow for Comparative Tablet Coating Study.

## Logical Relationships in Coating Performance Evaluation

The interplay between different coating properties determines the overall performance of the final dosage form. The following diagram illustrates these key relationships.





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Caption: Interrelationship of Coating Properties and Performance.

#### Conclusion

Both **zein** and shellac offer distinct advantages as pharmaceutical tablet coatings. **Zein**, being a corn-derived protein, is a versatile film-former with good mechanical properties. Shellac, a natural resin, provides an excellent moisture barrier and is particularly effective for enteric or delayed-release formulations due to its pH-dependent solubility.

The experimental data suggests that for applications requiring superior moisture protection and flexibility, shellac or a **zein**-shellac laminate may be preferable. Conversely, for a more straightforward, immediate-release coating with good film strength, **zein** is a strong candidate. The choice between **zein** and shellac will ultimately depend on the specific requirements of the drug product, including the physicochemical properties of the API, the desired release profile,



and stability considerations. The addition of shellac to **zein** coatings can be a strategic approach to modulate drug release and enhance protective properties. Further research into the direct comparison of pure **zein** and pure shellac coatings on a variety of tablet cores is warranted to provide a more comprehensive understanding for formulators.

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